dCeMM4 -

dCeMM4

Catalog Number: EVT-10986624
CAS Number:
Molecular Formula: C14H15N3O3S2
Molecular Weight: 337.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

dCeMM4 was identified through high-throughput screening of small molecule libraries aimed at discovering compounds with E3-dependent antiproliferative activity. The classification of dCeMM4 falls under molecular glue degraders, which are small molecules that promote the interaction between a target protein and an E3 ubiquitin ligase, leading to targeted degradation via the ubiquitin-proteasome pathway. This compound is particularly noted for its role in destabilizing cyclin K, a critical regulator in cell cycle progression.

Synthesis Analysis

Methods and Technical Details

The synthesis of dCeMM4 involves structure-guided drug design (SBDD) and high-throughput screening methodologies. Initial discovery utilized a library of approximately 2000 small molecules, focusing on those that exhibited E3 ligase-dependent activity. The synthesis process typically includes:

  1. Library Screening: Identification of potential candidates through high-throughput assays that measure antiproliferative effects in cancer cell lines.
  2. Structure-Activity Relationship Studies: Detailed analysis of the chemical structure to optimize binding affinity and specificity towards cyclin K.
  3. Crystallography: Structural determination of the dCeMM4 complex with its target proteins to refine the molecular design.

The synthetic pathway often includes modifications at specific sites to enhance efficacy and selectivity towards the target protein.

Molecular Structure Analysis

Structure and Data

The molecular structure of dCeMM4 is characterized by its ability to form a ternary complex with cyclin K and the DDB1-CUL4B E3 ligase complex. Key structural features include:

  • Binding Moieties: Specific functional groups that enhance interaction with cyclin K and facilitate its recruitment to the E3 ligase.
  • Hydrogen Bonding: Critical interactions that stabilize the complex formation between dCeMM4, cyclin K, and DDB1.

Crystallographic studies have revealed that dCeMM4 binds in a manner that promotes effective ubiquitination of cyclin K, leading to its degradation.

Chemical Reactions Analysis

Reactions and Technical Details

dCeMM4 operates through a series of chemical reactions involving:

  1. Ternary Complex Formation: The initial step involves the binding of dCeMM4 to both cyclin K and the DDB1-CUL4B E3 ligase.
  2. Ubiquitination: Following complex formation, the E3 ligase facilitates the transfer of ubiquitin moieties to lysine residues on cyclin K.
  3. Proteasomal Degradation: The polyubiquitinated cyclin K is subsequently recognized by the proteasome for degradation.

These reactions are critical for modulating cellular levels of cyclin K, impacting cell cycle regulation.

Mechanism of Action

Process and Data

The mechanism by which dCeMM4 exerts its effects involves several key steps:

  1. Binding Affinity: dCeMM4 binds specifically to cyclin K, stabilizing its interaction with DDB1-CUL4B.
  2. Recruitment to E3 Ligase: This binding induces a conformational change that enhances the recruitment of cyclin K to the E3 ligase complex.
  3. Ubiquitination Cascade: The stabilized ternary complex allows for effective ubiquitination by facilitating proximity between cyclin K and ubiquitin-conjugating enzymes.

Quantitative proteomics has shown that treatment with dCeMM4 leads to significant destabilization and degradation of cyclin K within hours, underscoring its efficacy as a molecular glue degrader.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

dCeMM4 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 300-400 g/mol (exact value depends on specific structural modifications).
  • Solubility: Generally soluble in organic solvents; solubility in aqueous solutions may vary based on formulation.
  • Stability: Stability under physiological conditions is critical for therapeutic applications; studies indicate reasonable stability over time when stored appropriately.

Characterization techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm these properties during development.

Applications

Scientific Uses

dCeMM4 has significant potential applications in various scientific fields:

  • Cancer Research: As a targeted protein degrader, it is being explored for its ability to selectively degrade oncogenic proteins like cyclin K, which are often overexpressed in cancer.
  • Drug Development: The principles underlying dCeMM4's mechanism are being applied in the rational design of new molecular glue degraders aimed at other therapeutic targets.
  • Biological Studies: It serves as a valuable tool for studying protein interactions and degradation pathways within cells, contributing to our understanding of cellular regulation mechanisms.
Discovery and Initial Characterization of dCeMM4

Identification via Hypo-Neddylated Cell Screening

dCeMM4 (chemical name: N-(5-methyl-1,3-thiazol-2-yl)-3-(5-methylfuran-2-carbonyl)-1,3-thiazolidine-4-carboxamide) was discovered through a targeted screening approach leveraging the ubiquitin-proteasome system's dependency on neddylation. Researchers screened ~2,000 cytostatic compounds in near-haploid KBM7 cell lines engineered with a hypomorphic mutation in UBE2M, which encodes a neddylation E2 enzyme essential for the activity of cullin-RING ligases (CRLs). This hypo-neddylated cellular model exhibited globally impaired CRL function but maintained viability, enabling the identification of compounds whose antiproliferative effects required functional CRLs. dCeMM4 emerged as a top candidate due to its selective cytotoxicity in wild-type cells versus UBE2M-mutant cells, indicating CRL-dependent activity [3]. Quantitative proteomics confirmed that dCeMM4 treatment triggered rapid depletion of cyclin K (CCNK), distinguishing it from other screening hits like dCeMM1 (a CRL4DCAF15-dependent RBM39 degrader) [3] [6].

Table 1: Key Characteristics of dCeMM4

PropertyValue
Molecular FormulaC₁₄H₁₅N₃O₃S₂
Molecular Weight337.4 g/mol
CAS Number1281683-44-0
Mechanism of ActionMolecular glue degrader of cyclin K
Primary E3 Ligase EngagedCRL4B (via DDB1 adaptor)

Target Deconvolution Strategies

Target identification for dCeMM4 employed orthogonal functional genomics and proteomic techniques:

  • CRISPR/Cas9 Screening: A custom sgRNA library targeting CRL components revealed that dCeMM4 activity depended on the CRL4B complex (specifically DDB1, CUL4B, and RBX1), but not substrate receptors like DCAF15 or CRBN [3].
  • Quantitative Proteomics (SILAC). Isotopic labeling coupled with affinity purification demonstrated a >80% reduction in cyclin K protein levels within 2 hours of treatment, with downstream destabilization of its kinase partners CDK12 and CDK13. Cyclins and CDKs unrelated to the CDK12/13-cyclin K complex remained unaffected [3] [6].
  • Degradome Mass Spectrometry (DegMS). This novel method tracked pre-labeled proteins via azidohomoalanine (AHA) incorporation and click chemistry. DegMS isolated direct degradation events from secondary transcriptional effects, confirming cyclin K as the primary target and excluding artifacts from compensatory protein synthesis [6].

Validation in CRL4B-Dependent Degradation Pathways

dCeMM4 induces cyclin K degradation by forming a ternary complex between cyclin K-bound CDK12 and the CRL4B adaptor protein DNA Damage Binding Protein 1 (DDB1):

  • Structural Basis: X-ray crystallography (PDB: 8BUB) revealed that dCeMM4 binds the ATP pocket of CDK12, positioning its 5-methylfuran moiety to engage Arg928 of DDB1. This creates a ~2,100 Ų interface, bypassing conventional substrate receptors (DCAFs) [7].
  • Ubiquitination Mechanism: The glue-induced proximity enables CUL4B-RBX1 to polyubiquitinate cyclin K on surface-exposed lysines. Crucially, dCeMM4 does not require intrinsic kinase inhibitory activity; its efficacy arises from steric complementarity within the ternary complex [3] [7].
  • Functional Validation: Washout experiments confirmed reversibility, with cyclin K levels recovering post-drug removal. Genetic ablation of DDB1 or pharmacological inhibition of neddylation abolished degradation, proving CRL4B dependence [3] [6].

Comparative Profiling with Analogues (dCeMM1–dCeMM3)

dCeMM4 was profiled alongside structurally related hits (dCeMM1–dCeMM3) from the same screen:

  • dCeMM1: Degrades RNA-binding protein RBM39 via CRL4DCAF15, sharing no target overlap with dCeMM4 [3].
  • dCeMM2/dCeMM3: Induce cyclin K degradation but with distinct kinetics and potency. dCeMM4 achieved >90% cyclin K depletion at 1 μM within 2 hours, outperforming dCeMM2/3 in both speed and efficacy [3] [6].
  • Inactive Controls: Derivatives dCeMM2X, dCeMM3X, and dCeMM4X (lacking key interfacial groups) failed to degrade cyclin K or inhibit proliferation, confirming structure-activity relationships [3].

Properties

Product Name

dCeMM4

IUPAC Name

3-(5-methylfuran-2-carbonyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidine-4-carboxamide

Molecular Formula

C14H15N3O3S2

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C14H15N3O3S2/c1-8-3-4-11(20-8)13(19)17-7-21-6-10(17)12(18)16-14-15-5-9(2)22-14/h3-5,10H,6-7H2,1-2H3,(H,15,16,18)

InChI Key

BPWZJVKIVHVVHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)N2CSCC2C(=O)NC3=NC=C(S3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.